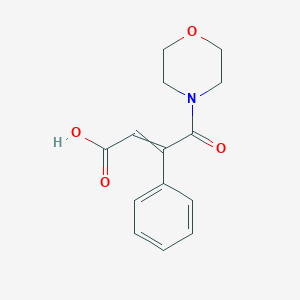
4-(Morpholin-4-yl)-4-oxo-3-phenylbut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Morpholin-4-yl)-4-oxo-3-phenylbut-2-enoic acid is a chemical compound that features a morpholine ring, a phenyl group, and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)-4-oxo-3-phenylbut-2-enoic acid typically involves the reaction of morpholine with a suitable precursor that contains the phenyl and butenoic acid groups. One common method involves the use of a Michael addition reaction, where morpholine is added to a precursor such as 3-phenyl-2-propenoic acid under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications .
Chemical Reactions Analysis
Types of Reactions
4-(Morpholin-4-yl)-4-oxo-3-phenylbut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products Formed
Oxidation: Products may include carboxylic acids or aldehydes, depending on the reaction conditions.
Reduction: The primary product is the corresponding alcohol.
Substitution: Various substituted phenyl derivatives can be formed, depending on the substituent introduced.
Scientific Research Applications
4-(Morpholin-4-yl)-4-oxo-3-phenylbut-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(Morpholin-4-yl)-4-oxo-3-phenylbut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Morpholin-4-yl-acetic acid
- 4-Morpholin-4-ylbutanoic acid
- 3-(Morpholin-4-yl)propane-2,3-dione
Uniqueness
4-(Morpholin-4-yl)-4-oxo-3-phenylbut-2-enoic acid is unique due to its combination of a morpholine ring, a phenyl group, and a butenoic acid moiety. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the phenyl group can enhance its binding affinity to certain molecular targets, while the butenoic acid moiety can influence its reactivity in chemical reactions .
Properties
CAS No. |
61744-60-3 |
|---|---|
Molecular Formula |
C14H15NO4 |
Molecular Weight |
261.27 g/mol |
IUPAC Name |
4-morpholin-4-yl-4-oxo-3-phenylbut-2-enoic acid |
InChI |
InChI=1S/C14H15NO4/c16-13(17)10-12(11-4-2-1-3-5-11)14(18)15-6-8-19-9-7-15/h1-5,10H,6-9H2,(H,16,17) |
InChI Key |
ZSYAIBBEZZHGQG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C(=CC(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


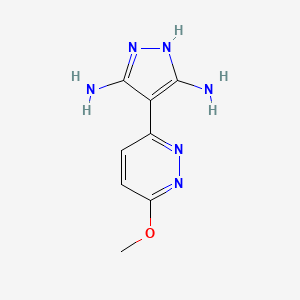
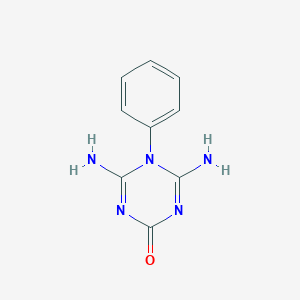
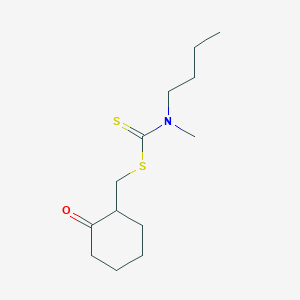
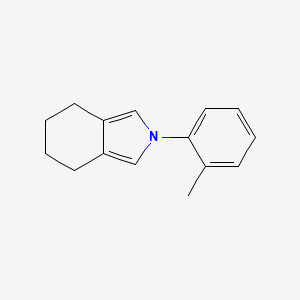
![Phenol, 3-(2-methyl-2-azabicyclo[2.2.1]hept-4-yl)-](/img/structure/B14564701.png)
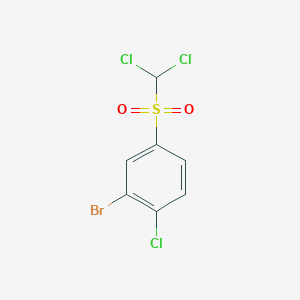
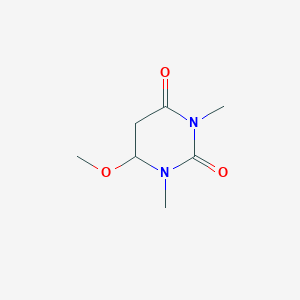
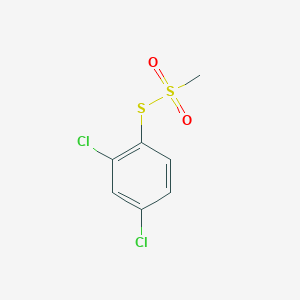
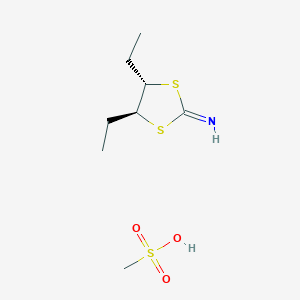
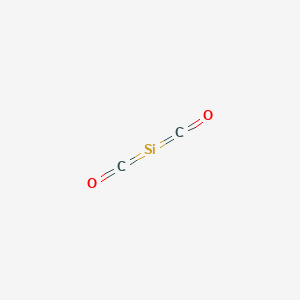

phosphaniumolate](/img/structure/B14564738.png)
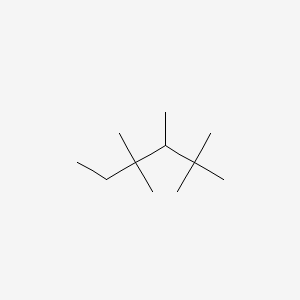
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1-methyl-3-propyl-](/img/structure/B14564752.png)
